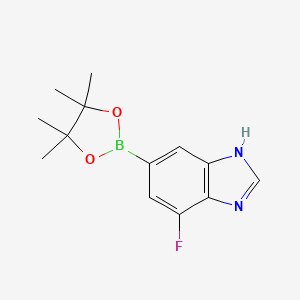

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C13H15BFNO3 . It’s also known by its CAS number 2923347-07-1 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring substituted with a fluorine atom at the 7-position and a tetramethyl-dioxaborolane group at the 5-position . The molecular weight of the compound is 263.08 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found . Typically, these would include properties such as melting point, boiling point, density, and solubility.科学研究应用

- The unique fluorine substitution in this compound makes it an excellent candidate for designing fluorescent probes and sensors. Researchers can modify the molecule to attach specific functional groups or fluorophores, allowing it to selectively bind to biological targets or detect specific analytes. These applications find use in bioimaging, cellular tracking, and disease diagnostics .

- The benzimidazole core is a common scaffold in drug design. By incorporating the fluorinated boronate group, scientists can create novel derivatives with enhanced pharmacological properties. Researchers explore its potential as an anticancer agent, kinase inhibitor, or other therapeutic targets. Computational studies (DFT) can guide the optimization of these compounds .

- The boronate functionality in this compound enables borylation reactions. Researchers use it as a reagent to borylate arenes, heterocycles, and other organic substrates. These reactions are crucial in the synthesis of complex molecules and materials .

- Incorporating boron-containing compounds into organic electronic materials can enhance their performance. Researchers investigate the use of this compound in conjugated copolymers, organic semiconductors, and light-emitting devices. Its unique structure may contribute to improved charge transport and stability .

- Scientists study the photophysical properties of this compound, including its absorption and emission spectra. These investigations provide insights into its electronic structure, excited-state behavior, and interactions with solvents or other molecules. Such knowledge aids in designing better luminescent materials .

- The boron atom’s coordination ability allows the compound to form complexes with transition metals. Researchers explore its reactivity with various metal ions, leading to the development of new catalysts, luminescent materials, or supramolecular assemblies .

Fluorescent Probes and Sensors

Medicinal Chemistry and Drug Development

Borylation Reactions and Cross-Coupling

Materials Science and Organic Electronics

Photophysical Studies and Spectroscopy

Coordination Chemistry and Metal Complexes

安全和危害

作用机制

Target of Action

Similar compounds with a boronic acid ester group have been used in the organic synthesis of drugs, often in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Mode of Action

Compounds with similar structures have been used in organic synthesis, where they often participate in substitution reactions .

Biochemical Pathways

It’s known that boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .

Pharmacokinetics

The compound’s physical and chemical properties such as its molecular weight (22305), melting point (29-33°C), and boiling point (3042±270 °C) can influence its bioavailability .

Result of Action

It’s known that enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .

属性

IUPAC Name |

4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9(15)11-10(6-8)16-7-17-11/h5-7H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOPFQHEBWPOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)

![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)

![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)

![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)